molecular formula C15H15N5O2S2 B2972108 2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 851132-27-9

2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B2972108
CAS RN: 851132-27-9
M. Wt: 361.44
InChI Key: KXPHBIYFUVHHJX-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an imidazole ring, a thiadiazole ring, a sulfanyl group, and a methoxyphenyl group . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Thiadiazole is a type of heterocyclic compound that contains a five-membered ring with two nitrogen atoms, two carbon atoms, and one sulfur atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazole and thiadiazole rings, which are aromatic and thus contribute to the compound’s stability . The methoxyphenyl group is likely to contribute to the compound’s solubility in organic solvents .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the presence of the imidazole and thiadiazole rings, as well as the sulfanyl group . The nitrogen atoms in the imidazole and thiadiazole rings could potentially act as nucleophiles in reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the imidazole and thiadiazole rings would likely make the compound relatively stable and resistant to degradation .

Scientific Research Applications

Glutaminase Inhibition

One of the key areas of research has been the development of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These compounds have been studied for their potential to serve as therapeutic agents by inhibiting GLS, which plays a critical role in cancer cell metabolism. The structure-activity relationship (SAR) studies have identified analogs with improved drug-like properties and enhanced aqueous solubility, demonstrating potential for cancer therapy through the inhibition of glutamine metabolism in tumor cells (Shukla et al., 2012).

Anticonvulsant Activity

Research into omega-(1H-1-imidazolyl)-N-phenylalkanoic acid amide derivatives, which share structural similarities with the compound , has revealed significant anticonvulsant activities. These compounds have been evaluated against seizures induced by maximal electroshock (MES), highlighting the potential of imidazole-containing derivatives as anticonvulsant agents (Aktürk et al., 2002).

Antimicrobial and Antifungal Properties

Studies have also explored the synthesis and biological activities of imidazo[1,2-a]pyridines and thiadiazole derivatives for their potential as antiulcer agents, showcasing some compounds' cytoprotective properties in ethanol and HCl-induced ulcer models. Although these derivatives did not exhibit significant antisecretory activity, their cytoprotective capabilities suggest potential applications in protecting against ulcerative conditions (Starrett et al., 1989).

Mechanism of Action

Without specific information on the biological activity of this compound, it’s difficult to speculate on its mechanism of action .

Safety and Hazards

Without specific safety data for this compound, it’s difficult to provide accurate information on its potential hazards .

Future Directions

Future research could involve investigating the biological activity of this compound, as well as optimizing its synthesis . Additionally, the compound’s physical and chemical properties could be further characterized .

properties

IUPAC Name

2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2S2/c1-10-18-19-14(24-10)17-13(21)9-23-15-16-6-7-20(15)11-4-3-5-12(8-11)22-2/h3-8H,9H2,1-2H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXPHBIYFUVHHJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NC=CN2C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

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